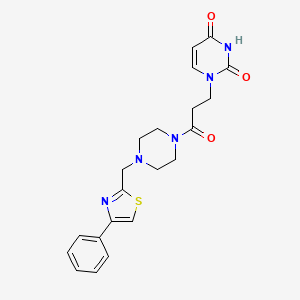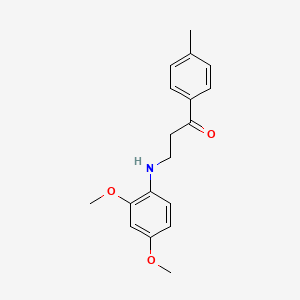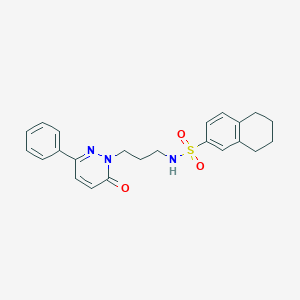
1-(3-oxo-3-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-oxo-3-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
5-HT2 Antagonist Activity
1-(3-oxo-3-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as a 5-HT2 antagonist. This refers to its ability to block 5-HT2 receptors, which are a subtype of serotonin receptors. Such compounds are of interest due to their implications in treating various psychiatric and neurological disorders. For instance, Watanabe et al. (1992) synthesized derivatives with a focus on this activity, finding compounds with potent 5-HT2 antagonist activity, which were greater than certain known antagonists at the time (Watanabe et al., 1992).
Anti-inflammatory and Analgesic Agents
A study by Abu‐Hashem et al. (2020) explored derivatives of this compound as anti-inflammatory and analgesic agents. They synthesized novel derivatives and evaluated them as cyclooxygenase inhibitors, finding significant activity in this regard. This research highlights the potential of such compounds in the development of new medications for inflammation and pain management (Abu‐Hashem et al., 2020).
Herbicidal Applications
Li et al. (2005) investigated novel 1-phenyl-piperazine-2,6-diones for herbicidal activity. They developed compounds through a new synthetic route and evaluated their efficacy as herbicides. Their findings indicated notable herbicidal activity, suggesting potential applications in agriculture (Li et al., 2005).
Alpha 1 Adrenoceptor Ligands
Research by Russo et al. (1991) focused on the synthesis of 3-substituted pyrimido[5,4-b]indole-2,4-diones, including derivatives of the specified compound, evaluating their affinity as alpha 1 adrenoceptor ligands. This study contributes to the understanding of how such compounds can interact with alpha 1 adrenoceptors, which are significant in cardiovascular and central nervous system functions (Russo et al., 1991).
Pyrimidine Antimetabolites
The compound has also been studied as a pyrimidine antimetabolite, with potential applications in disrupting nucleic acid biosynthesis. Skoda et al. (1973) reported on 2H-1,3-Oxazine-2,6(3H)-dione, a related compound, as an inhibitor of the growth of Escherichia coli B, highlighting its potential as a novel inhibitor of pyrimidine precursor biosynthesis (Skoda et al., 1973).
Eigenschaften
IUPAC Name |
1-[3-oxo-3-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-18-6-8-26(21(29)23-18)9-7-20(28)25-12-10-24(11-13-25)14-19-22-17(15-30-19)16-4-2-1-3-5-16/h1-6,8,15H,7,9-14H2,(H,23,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWWFDGHRWEMHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-{2-[(2,3-dimethoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2353744.png)


![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2353752.png)

![1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2353754.png)
![2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2353755.png)


![3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2353759.png)
![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)
